N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)9-10-18-16(21)17(22)19-14-5-7-15(8-6-14)20-11-3-4-12-25(20,23)24/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYUKMUUCUHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps. One common approach is to start with the formation of the thiazinan ring, followed by the attachment of the phenyl group and the ethanediamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (CAS 1105245-73-5)
This compound () shares a nearly identical core structure with the target molecule but differs in two critical regions:
Ethanediamide Substituent :
- Target compound : Branched 3-methylbutyl group (C₅H₁₁N).
- Analog : 2-hydroxyethyl group (C₂H₅ON).
Heterocyclic Ring :
- Target compound : Six-membered thiazinan ring (C₄H₈N₂O₂S).
- Analog : Five-membered thiazolidin ring (C₃H₆N₂O₂S).
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences:
- Lipophilicity vs. In contrast, the hydroxyethyl group in the analog increases aqueous solubility, favoring applications in hydrophilic environments .
- Ring Stability : The six-membered thiazinan ring may adopt more stable conformations (e.g., chair) compared to the strained five-membered thiazolidin, influencing thermal stability and reactivity .
Broader Context of Related Compounds
For example:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Shares an aromatic amide backbone but diverges in substituents and application (fungicide) .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Demonstrates the use of carboxamide groups in agrochemicals, though with distinct heterocycles .
These examples underscore the importance of substituent choice in tuning compound properties for specific applications.
Biological Activity
N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide is a synthetic compound characterized by its unique structural features, including a thiazinan ring and an ethanediamide functional group. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure includes:
- Thiazinan ring : Contributes to the chemical reactivity and biological activity.
- Phenyl group : Enhances interaction with biological targets.
- Ethanediamide group : Imparts specific functionalities that may influence biological interactions.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₂S |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 941986-75-0 |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The presence of the sulfonamide group within the thiazinan structure suggests potential mechanisms involving:
- Inhibition of enzyme activity : Likely through competitive or non-competitive inhibition.
- Receptor modulation : Possible interactions with nuclear receptors or other cellular targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. The exact mechanism is still under investigation, but it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been studied for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of reactive oxygen species (ROS) : Leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity against various bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a higher efficacy against Gram-positive bacteria compared to Gram-negative strains.
-
Anticancer Mechanism Investigation :
- In vitro assays showed that treatment with the compound led to a 40% reduction in cell viability in human cancer cell lines after 48 hours.
- Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
